molecular formula C33H21N5 B14810051 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline

3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline

Cat. No.: B14810051
M. Wt: 487.6 g/mol
InChI Key: YPYAECDKGLALAD-UHFFFAOYSA-N
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Description

3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazine ring, phenyl groups, and a phenanthroline moiety, which contribute to its diverse chemical behavior and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of cyanuric chloride with appropriate phenyl and phenanthroline derivatives under controlled conditions . The reaction conditions often require the use of solvents such as methylene chloride, chloroform, or toluene, and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized phenanthroline derivatives, while substitution reactions can introduce new functional groups onto the triazine or phenanthroline rings .

Mechanism of Action

The mechanism by which 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline exerts its effects is often related to its ability to coordinate with metal ions and interact with biological targets. The triazine and phenanthroline moieties provide multiple binding sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline lies in its combination of the triazine and phenanthroline moieties, which endow it with unique electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .

Properties

Molecular Formula

C33H21N5

Molecular Weight

487.6 g/mol

IUPAC Name

3-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-1,10-phenanthroline

InChI

InChI=1S/C33H21N5/c1-3-9-23(10-4-1)31-36-32(24-11-5-2-6-12-24)38-33(37-31)27-14-7-13-25(19-27)28-20-26-17-16-22-15-8-18-34-29(22)30(26)35-21-28/h1-21H

InChI Key

YPYAECDKGLALAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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